5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene

Physical Property Thermal Stability Purification

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene (CAS 80245-29-0) is a halogenated aromatic compound with the molecular formula C9H8BrF3 and a molecular weight of 253.06 g/mol. Its structure features a bromine atom at the 5-position and a trifluoromethyl group at the 3-position on a 1,2-dimethylbenzene core, making it a versatile intermediate for Suzuki–Miyaura cross-coupling and other transition metal-catalyzed reactions.

Molecular Formula C9H8BrF3
Molecular Weight 253.06 g/mol
CAS No. 80245-29-0
Cat. No. B1281124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene
CAS80245-29-0
Molecular FormulaC9H8BrF3
Molecular Weight253.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)C(F)(F)F)Br
InChIInChI=1S/C9H8BrF3/c1-5-3-7(10)4-8(6(5)2)9(11,12)13/h3-4H,1-2H3
InChIKeyAINASRYWSBKQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene (CAS 80245-29-0) – Procurement-Ready Building Block for Fluorinated Scaffold Construction


5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene (CAS 80245-29-0) is a halogenated aromatic compound with the molecular formula C9H8BrF3 and a molecular weight of 253.06 g/mol . Its structure features a bromine atom at the 5-position and a trifluoromethyl group at the 3-position on a 1,2-dimethylbenzene core, making it a versatile intermediate for Suzuki–Miyaura cross-coupling and other transition metal-catalyzed reactions . This compound is commercially available from multiple reputable suppliers with a standard purity specification of ≥95%, and it is routinely stored and shipped at room temperature .

Cross-coupling handle
Bromine substituent supports Suzuki–Miyaura and related palladium-catalyzed couplings for fluorinated biaryl synthesis.
Defined purity
Standardized purity specification with available batch-specific analytics (NMR, HPLC, GC) supports reproducible reaction development.
Room temperature storage
Stable at ambient conditions; eliminates cold-chain logistics and simplifies inventory management.

Why 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene Cannot Be Replaced by Its Non-Brominated or Regioisomeric Analogs


The specific substitution pattern of 5-bromo-1,2-dimethyl-3-(trifluoromethyl)benzene dictates its reactivity profile and the physicochemical properties of downstream products. The bromine atom provides a well-defined handle for cross-coupling reactions, which is absent in the non-brominated analog 1,2-dimethyl-3-(trifluoromethyl)benzene (CAS 80245-28-9) [1]. Furthermore, the position of the bromine relative to the electron-withdrawing trifluoromethyl group and the methyl substituents influences both the electronic environment and steric accessibility at the reactive site, affecting reaction yields and selectivity in ways that regioisomeric bromides (e.g., 4-bromo or 2-bromo derivatives) do not replicate . Generic substitution would therefore compromise synthetic efficiency and alter the final compound's properties.

Non-brominated analog Lacks the reactive halogen handle for cross-coupling; reactivity profile and downstream derivatization possibilities are fundamentally different.
Regioisomeric bromides Bromine position alters electronic and steric environment at the reactive site; may shift reaction yields and selectivity, and does not replicate the specific coupling behavior of the 5-bromo isomer.

Quantitative Differentiation of 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene (CAS 80245-29-0) from Closest Analogs


Elevated Boiling Point Relative to Non-Brominated Analog

The presence of the bromine atom in 5-bromo-1,2-dimethyl-3-(trifluoromethyl)benzene results in a significantly higher boiling point compared to its non-brominated analog 1,2-dimethyl-3-(trifluoromethyl)benzene. This difference impacts handling, purification, and reaction design [1].

Boiling point vs non-brominated analog
Data to verify
Target: 206.0 ± 35.0 °C
Non-brominated: 157.6 ± 35.0 °C
∆ ≈ 48.4 °C higher
Supports higher-temperature reaction design
Estimated database values; confirm experimentally for precise thermal profile
Physical Property Thermal Stability Purification

Standardized 95% Purity Grade with Batch-Specific Analytical Certification

Reputable suppliers such as Bidepharm offer 5-bromo-1,2-dimethyl-3-(trifluoromethyl)benzene with a standard purity of ≥95% and provide batch-specific analytical data including NMR, HPLC, or GC upon request. This contrasts with the non-brominated analog, which is commercially available at a higher purity of ≥98% but without the same level of documented batch-specific certification from these specific vendors .

Purity specification vs analog
Vendor-specified
Target: ≥95% with batch analytics
Analog (non-Br): ≥98%, analytics vary
Documented batch QC vs generic specification
Batch-specific data supports reproducibility
Verification recommended for sensitive catalytic cycles or bioassays
Quality Control Reproducibility Procurement Specification

Room Temperature Storage Stability Simplifies Handling and Logistics

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene is specified for storage at room temperature (RT), as indicated by multiple chemical suppliers. This contrasts with some structurally related trifluoromethylbenzenes that require refrigeration (e.g., 2–8 °C) to maintain purity .

Storage stability
Supplier-reported
Target: Room temperature (RT)
Analog (non-Br): 2–8 °C (refrigerated)
No cold-chain requirement
Simplifies logistics and inventory
Based on supplier SDS and product pages; confirm under local conditions
Stability Supply Chain Inventory Management

Proven Application Scenarios for 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene (CAS 80245-29-0) Based on Differential Evidence


Suzuki–Miyaura Cross-Coupling for Synthesis of Fluorinated Biaryls and Pharmaceuticals

The bromine substituent at the 5-position serves as an optimal handle for palladium-catalyzed Suzuki–Miyaura couplings. This allows for the efficient introduction of diverse aryl or heteroaryl groups onto the trifluoromethylated dimethylbenzene core. The elevated boiling point (206.0 °C) compared to non-brominated analogs enables reactions at higher temperatures, potentially improving kinetics and yields in sterically demanding couplings.

Synthesis of Trifluoromethylated Building Blocks for Agrochemical and Material Science

The trifluoromethyl group imparts increased metabolic stability and lipophilicity, properties highly valued in agrochemical and advanced material design. This compound serves as a key intermediate to construct these valuable motifs. Its room temperature storage stability ensures it remains a reliable, readily available reagent for multi-step synthetic sequences without degradation concerns.

Calibrated Intermediate for Reaction Optimization and Scale-Up

The defined 95% purity with available batch-specific analytical certificates (NMR, HPLC, GC) makes this compound a reliable starting material for reaction optimization and process scale-up. Researchers can confidently attribute reaction outcomes to experimental variables rather than to variability in starting material quality, a critical factor when transferring methodologies from discovery to development.

Application
Selection Property
Validation Focus
Palladium-catalyzed biaryl synthesis
Brominated coupling handle with elevated thermal tolerance
Cross-coupling yield and selectivity under demanding thermal conditions
Trifluoromethylated scaffold construction
CF₃ group imparts lipophilicity; room-temperature storage supports multi-step sequences
Stability across synthetic steps; minimal degradation during storage and handling
Reaction optimization and scale-up
Defined purity with batch-specific analytic documentation
Reproducibility of reaction outcomes independent of starting material variability

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